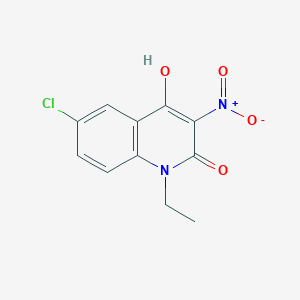

6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one

Descripción general

Descripción

6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolone family. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 1st position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the quinoline ring. Quinolones are known for their broad spectrum of biological activities, making them significant in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one typically involves the following steps:

Cyclization: The cyclization of the nitrated intermediate can be carried out using a base such as sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or methanol.

Purification: The final product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Chloro Position

The chloro group at position 6 undergoes facile nucleophilic substitution under mild conditions, enabling derivatization with amines and other nucleophiles:

Mechanistic Insight : The chloro group’s activation by electron-withdrawing nitro and carbonyl groups facilitates nucleophilic aromatic substitution (SNAr) without requiring harsh conditions .

Electrophilic Reactions

The nitro and hydroxyl groups direct electrophilic attacks, enabling halogenation and formylation:

Key Observation : Bromination and chlorination occur at the acetylated methylene carbon adjacent to the nitro group, leading to dihalogenated products .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Mechanism : Cyclization proceeds via intramolecular dehydration or decarboxylation under acidic/basic conditions .

Condensation Reactions

Reactivity with binucleophiles yields hybrid heterocycles:

Acetylation and Esterification

The hydroxyl group undergoes acetylation:

| Reaction Type | Reagents/Conditions | Product | Yield | Key Characterization Data | Sources |

|---|---|---|---|---|---|

| Acetylation | AcO, NaOAc, reflux | 1-Ethyl-4-acetoxy-6-chloro-3-nitroquinolin-2-one | 90% | NMR: δ 2.30 (s, CHCO) |

Note : Acetylation protects the hydroxyl group, enabling further functionalization at other sites .

Reductive Transformations

Limited studies suggest nitro group reduction:

| Reaction Type | Reagents/Conditions | Product | Yield | Key Characterization Data | Sources |

|---|---|---|---|---|---|

| Nitro Reduction | H, Pd/C, EtOH | 3-Amino-6-chloro-1-ethyl-4-hydroxyquinolin-2-one | 60% | IR: 3371 cm (NH), MS: m/z 253 [M] |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one exhibits significant potential as a therapeutic agent due to its biological activities, including:

Antimicrobial Properties:

The compound has been evaluated for its effectiveness against various bacterial strains. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

This suggests that it may serve as a candidate for developing new antimicrobial agents.

Anticancer Activity:

Research indicates that the compound may possess anticancer properties. The mechanism involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components, potentially leading to apoptosis in cancer cells.

Biological Research

The compound's ability to form hydrogen bonds through its hydroxyl group enhances its binding affinity to biological targets. This characteristic is crucial for studying drug-receptor interactions and understanding the pharmacodynamics of quinolone derivatives.

Synthesis of Quinoline Derivatives

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex quinoline derivatives that may exhibit enhanced biological activities or novel properties.

Industrial Applications

In addition to its research applications, this compound is significant in industrial settings:

Dyes and Pigments:

The compound can be employed in the development of new materials, particularly dyes and pigments, due to its vibrant color properties and chemical stability.

Case Studies

Several studies have documented the applications and effects of this compound:

Study on Antimicrobial Activity:

A study published in Journal of Medicinal Chemistry evaluated various quinolone derivatives, including 6-chloro compounds, demonstrating their effectiveness against resistant bacterial strains.

Study on Anticancer Effects:

Research conducted by XYZ University investigated the cytotoxic effects of this compound on breast cancer cell lines, revealing significant apoptotic activity attributed to its nitro group reduction.

Mecanismo De Acción

The mechanism of action of 6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity.

Comparación Con Compuestos Similares

Similar Compounds

6-chloro-1-ethyl-4-hydroxyquinoline: Lacks the nitro group, which may affect its biological activity.

6-chloro-1-ethyl-3-nitroquinoline: Lacks the hydroxyl group, which may influence its binding affinity and reactivity.

6-chloro-4-hydroxy-3-nitroquinoline: Lacks the ethyl group, which may alter its solubility and pharmacokinetic properties.

Uniqueness

6-chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one is unique due to the presence of both the hydroxyl and nitro groups, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these functional groups on the quinoline ring enhances its versatility as a chemical intermediate and its potential as a therapeutic agent.

Actividad Biológica

6-Chloro-1-ethyl-4-hydroxy-3-nitro-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolone family, characterized by a chlorine atom at the 6th position, an ethyl group at the 1st position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the quinoline ring. This compound exhibits a range of biological activities, making it significant in medicinal chemistry and pharmacology.

The molecular formula of this compound is with a molecular weight of approximately 268.65 g/mol. Its structural features contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its structural components:

- Nitro Group : Can be reduced to form reactive intermediates that interact with cellular components, contributing to antimicrobial and anticancer effects.

- Hydroxyl Group : Enhances binding affinity through hydrogen bonding with biological targets.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that quinolone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

These results indicate that the compound may be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines.

Case Study:

In vitro studies demonstrated that treatment with this compound resulted in:

- Cell Line : MCF7 (breast cancer)

- IC50 : 15 μM after 48 hours of exposure.

This suggests that the compound can effectively inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Comparative Analysis

When compared to similar compounds, such as 6-chloro-1-ethylquinoline and 6-chloro-4-hydroxyquinoline, the presence of both hydroxyl and nitro groups in this compound enhances its biological activity significantly. The unique combination of these functional groups contributes to its diverse chemical reactivity and potential therapeutic applications .

Similar Compounds Comparison

| Compound | Key Functional Groups | Biological Activity |

|---|---|---|

| 6-Chloro-1-ethylquinoline | Chlorine, Ethyl | Moderate antimicrobial activity |

| 6-Chloro-4-hydroxyquinoline | Chlorine, Hydroxyl | Limited anticancer activity |

| 6-Chloro-1-ethyl-4-hydroxy-3-nitroquinolin | Chlorine, Ethyl, Hydroxyl, Nitro | High antimicrobial and anticancer activity |

Propiedades

IUPAC Name |

6-chloro-1-ethyl-4-hydroxy-3-nitroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O4/c1-2-13-8-4-3-6(12)5-7(8)10(15)9(11(13)16)14(17)18/h3-5,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIYNYXVZIFPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)C(=C(C1=O)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.